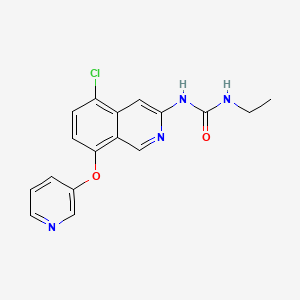
1-(5-Chloro-8-(pyridin-3-yloxy)isoquinolin-3-yl)-3-ethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloro-8-(pyridin-3-yloxy)isoquinolin-3-yl)-3-ethylurea is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical research This compound features a unique structure that combines a chloro-substituted isoquinoline moiety with a pyridin-3-yloxy group and an ethylurea fragment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-8-(pyridin-3-yloxy)isoquinolin-3-yl)-3-ethylurea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine in the presence of an acid catalyst.
Chlorination: The isoquinoline core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the desired position.
Ether Formation: The pyridin-3-yloxy group is introduced via a nucleophilic substitution reaction, where the chlorinated isoquinoline reacts with a pyridin-3-ol derivative under basic conditions.
Urea Formation: Finally, the ethylurea fragment is attached through a reaction with an isocyanate or a carbodiimide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-8-(pyridin-3-yloxy)isoquinolin-3-yl)-3-ethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace the chloro or pyridin-3-yloxy groups with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
1-(5-Chloro-8-(pyridin-3-yloxy)isoquinolin-3-yl)-3-ethylurea has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Studies: It is used as a probe to study cellular pathways and molecular interactions.
Pharmaceutical Research: The compound serves as a lead structure for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: It is utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-8-(pyridin-3-yloxy)isoquinolin-3-yl)-3-ethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of cellular pathways. For example, it may inhibit a kinase enzyme, thereby blocking a signaling pathway involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1-(5-Chloro-8-(pyridin-3-yloxy)isoquinolin-3-yl)-3-methylurea: Similar structure with a methyl group instead of an ethyl group.
1-(5-Chloro-8-(pyridin-3-yloxy)isoquinolin-3-yl)-3-phenylurea: Contains a phenyl group instead of an ethyl group.
1-(5-Chloro-8-(pyridin-3-yloxy)isoquinolin-3-yl)-3-cyclohexylurea: Features a cyclohexyl group in place of the ethyl group.
Uniqueness
1-(5-Chloro-8-(pyridin-3-yloxy)isoquinolin-3-yl)-3-ethylurea is unique due to its specific combination of functional groups, which confer distinct physicochemical properties and biological activities. Its ethylurea fragment, in particular, may enhance its binding affinity and selectivity for certain molecular targets compared to similar compounds.
Properties
Molecular Formula |
C17H15ClN4O2 |
|---|---|
Molecular Weight |
342.8 g/mol |
IUPAC Name |
1-(5-chloro-8-pyridin-3-yloxyisoquinolin-3-yl)-3-ethylurea |
InChI |
InChI=1S/C17H15ClN4O2/c1-2-20-17(23)22-16-8-12-13(10-21-16)15(6-5-14(12)18)24-11-4-3-7-19-9-11/h3-10H,2H2,1H3,(H2,20,21,22,23) |
InChI Key |
DWBRGGBUADOHTA-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC1=CC2=C(C=CC(=C2C=N1)OC3=CN=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


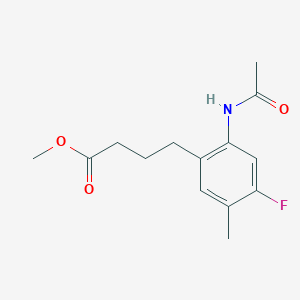
![4-Amino-2'-formyl[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15205073.png)
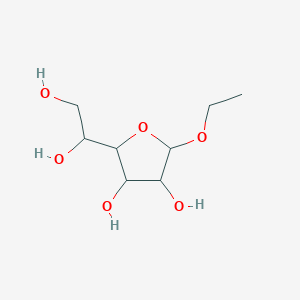
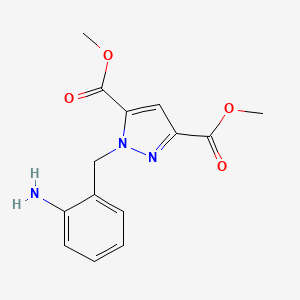
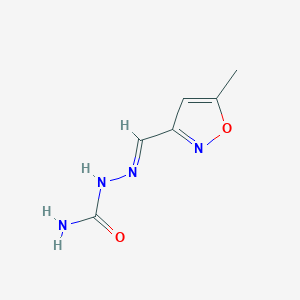
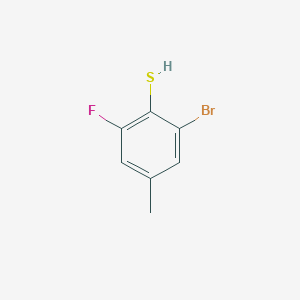
![4-Fluoro-2-iodobenzo[d]oxazole](/img/structure/B15205107.png)
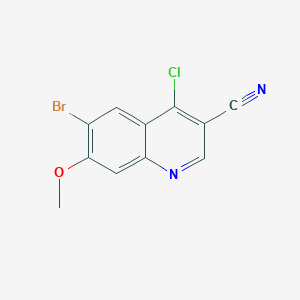
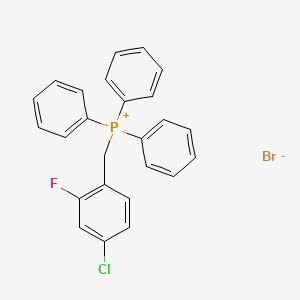

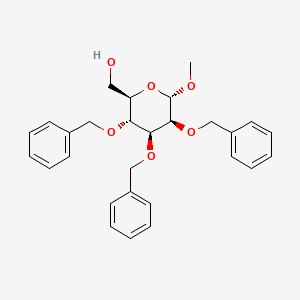
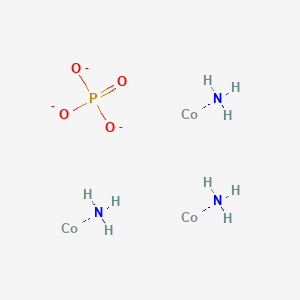
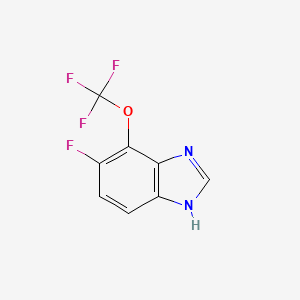
![(3R,3AS,6aR)-3-isopropylhexahydro-1H-cyclopenta[c]furan-1-one](/img/structure/B15205160.png)
